molecular formula C20H19F2N3O B11450386 4-(difluoromethyl)-N-(4-methoxybenzyl)-6-(4-methylphenyl)pyrimidin-2-amine

4-(difluoromethyl)-N-(4-methoxybenzyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B11450386
M. Wt: 355.4 g/mol
InChI Key: MMAVVYXQGILRCC-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of difluoromethyl, methoxyphenyl, and methylphenyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

4-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(difluoromethyl)benzonitrile
  • 4-(difluoromethoxy)benzonitrile
  • (2E)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid

Uniqueness

Compared to similar compounds, 4-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)pyrimidin-2-amine is unique due to the presence of both difluoromethyl and pyrimidine moieties, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C20H19F2N3O

Molecular Weight

355.4 g/mol

IUPAC Name

4-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C20H19F2N3O/c1-13-3-7-15(8-4-13)17-11-18(19(21)22)25-20(24-17)23-12-14-5-9-16(26-2)10-6-14/h3-11,19H,12H2,1-2H3,(H,23,24,25)

InChI Key

MMAVVYXQGILRCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=C(C=C3)OC)C(F)F

Origin of Product

United States

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